3,5-Dibromo-2-hexylthiophene CAS number and specifications
3,5-Dibromo-2-hexylthiophene CAS number and specifications
Executive Summary & Critical Distinction
Target Audience: Medicinal Chemists, Organic Synthesis Researchers, and Materials Scientists.
Core Directive: This guide profiles 3,5-Dibromo-2-hexylthiophene (CAS 183960-83-0). It is critical to distinguish this compound immediately from its regioisomer, 2,5-Dibromo-3-hexylthiophene (CAS 116971-11-0).
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2,5-Dibromo-3-hexylthiophene: The standard monomer for Poly(3-hexylthiophene) (P3HT) in organic electronics.
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3,5-Dibromo-2-hexylthiophene (Subject of this Guide): A specialized scaffold primarily used in medicinal chemistry and advanced small-molecule synthesis . Its specific bromination pattern (positions 3 and 5) on a 2-substituted thiophene ring allows for highly controlled, sequential cross-coupling reactions, making it a valuable building block for designing complex bioactive molecules or functionalized oligomers.
Chemical Identity & Specifications
Structural Specifications
| Parameter | Specification |
| Chemical Name | 3,5-Dibromo-2-hexylthiophene |
| CAS Number | 183960-83-0 |
| Molecular Formula | C₁₀H₁₄Br₂S |
| Molecular Weight | 326.09 g/mol |
| SMILES | CCCCCCc1c(Br)cc(Br)s1 |
| Structure Description | Thiophene ring substituted with a hexyl chain at C2 and bromine atoms at C3 and C5.[1][2][3] |
Physical Properties (Experimental & Predicted)
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure. |
| Density | 1.51 ± 0.05 g/mL | High density due to dibromo substitution. |
| Boiling Point | >300°C (760 mmHg) | Predicted based on isomer data. |
| Solubility | Chloroform, THF, Dichloromethane, Hexanes | Insoluble in water. |
| Purity Standard | >97% (GC/HPLC) | Common pharmaceutical grade requirement. |
Synthesis & Production Logic
Route Analysis: Electrophilic Bromination
The most robust synthesis involves the regioselective bromination of 2-hexylthiophene .
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Starting Material: 2-Hexylthiophene (CAS 18794-77-9).
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Mechanism: Electrophilic Aromatic Substitution (SEAr).
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Regioselectivity Logic:
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C5 Position (Alpha): The sulfur atom activates the alpha positions (2 and 5). Since C2 is blocked by the hexyl group, C5 is the most reactive site and is brominated first.
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C3 Position (Beta): Once C5 is brominated, the C3 position is the next most reactive due to the ortho-directing influence of the electron-donating hexyl group at C2.
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Result: Sequential bromination yields the 3,5-dibromo isomer.
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Detailed Experimental Protocol
Scale: 10 mmol batch Yield Target: 85-92%
Reagents:
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2-Hexylthiophene (1.68 g, 10 mmol)
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N-Bromosuccinimide (NBS) (3.92 g, 22 mmol, 2.2 eq)
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DMF (Dimethylformamide) (20 mL, anhydrous) or THF/CHCl₃ (1:1)
Step-by-Step Methodology:
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Preparation: Dissolve 2-hexylthiophene in anhydrous DMF in a round-bottom flask wrapped in aluminum foil (to prevent radical side-chain bromination).
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Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 30 minutes.
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Note: A slight excess (2.2 eq) ensures complete bromination of the less reactive C3 position.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane eluent) or GC-MS.
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Checkpoint: Disappearance of the mono-bromo intermediate (2-bromo-5-hexylthiophene).
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Quench: Pour the reaction mixture into ice-cold water (100 mL). Extract with Diethyl Ether or Ethyl Acetate (3 x 50 mL).
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Workup: Wash the organic layer with water (2x) and brine (1x) to remove DMF and succinimide byproducts. Dry over MgSO₄ and concentrate in vacuo.
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Purification: Purify the crude oil via silica gel column chromatography using 100% Hexanes.
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Observation: The product elutes as a colorless oil.
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Synthesis Workflow Diagram
Caption: Sequential electrophilic bromination pathway converting 2-hexylthiophene to the 3,5-dibromo derivative.
Quality Control & Characterization
NMR Interpretation (Critical for Isomer Verification)
Distinguishing the 3,5-dibromo isomer from the 2,5-dibromo isomer relies on the chemical shift of the single aromatic proton.
| Nucleus | Signal | Assignment | Mechanistic Insight |
| ¹H NMR | Singlet, ~6.95 - 7.05 ppm | C4-H | The proton at C4 is flanked by two bromine atoms (at C3 and C5). This "double ortho-bromo" environment causes a distinct downfield shift compared to the 2,5-isomer. |
| ¹H NMR | Triplet, ~2.70 ppm | α-CH₂ (Hexyl) | Protons on the carbon attached to the thiophene ring (C2). |
| ¹³C NMR | ~110 ppm & ~112 ppm | C3-Br & C5-Br | Carbon atoms bearing bromine. |
Mass Spectrometry (GC-MS)
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Parent Ion: Look for the characteristic isotope pattern of a dibromo compound.
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Pattern: Triplet cluster at M+, (M+2)+, (M+4)+ in a 1:2:1 ratio (due to ⁷⁹Br and ⁸¹Br natural abundance).
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m/z: ~324, 326, 328.
Applications in Drug Development & Synthesis
Unlike the P3HT monomer, 3,5-dibromo-2-hexylthiophene is a regioselective scaffold for constructing complex small molecules.
Sequential Cross-Coupling (The "Site-Selectivity" Advantage)
The two bromine atoms are electronically distinct, allowing for sequential substitution using Palladium-catalyzed coupling (Suzuki-Miyaura or Stille).
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First Coupling (Position C5): The C5 bromine is electronically more deficient (alpha to sulfur) and sterically less hindered than the C3 bromine. It undergoes oxidative addition with Pd(0) faster.
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Application: Introduce the first R-group (Ar¹) at C5.
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Second Coupling (Position C3): The remaining C3 bromine (beta position, ortho to hexyl) can then be reacted under more forcing conditions.
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Application: Introduce a second, different R-group (Ar²) at C3.
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Medicinal Chemistry Relevance
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Bioisostere Construction: Used to synthesize tri-substituted thiophenes that mimic trisubstituted phenyl rings in kinase inhibitors or receptor antagonists.
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Lipophilicity Tuning: The hexyl chain provides significant lipophilicity (LogP modulation), improving cell membrane permeability for the final drug candidate.
Application Workflow
Caption: Strategy for sequential functionalization, exploiting reactivity differences between C5 and C3 bromines.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin. Potential lachrymator.[2]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or discoloration.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; thiophenes are toxic to aquatic life.
References
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ChemSrc. (2023). 3,5-Dibromo-2-hexylthiophene CAS 183960-83-0 Details and Properties. Retrieved from [Link]
- Kirsch, G., et al. (2016). Regioselective Synthesis of Substituted Thiophenes. Journal of Heterocyclic Chemistry.
- Campaigne, E., & Bourgeois, R. C. (1954). Halogenation of Thiophenes. Journal of the American Chemical Society. (Foundational text on alpha-position reactivity).
Sources
- 1. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 2. NBS bromination of 2,4-dimethoxyphenylethylamine , Hive Methods Discourse [chemistry.mdma.ch]
- 3. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
